Methyl 2-(2-furyl)benzoate

描述

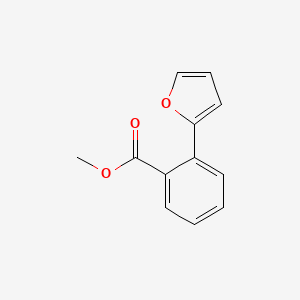

Methyl 2-(2-furyl)benzoate is an organic compound with the molecular formula C12H10O3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a furan ring at the ortho position

准备方法

Synthetic Routes and Reaction Conditions: Methyl 2-(2-furyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-(2-furyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of solid acid catalysts or microwave-assisted synthesis can enhance the reaction rate and selectivity.

化学反应分析

Oxidation Reactions

The furan ring undergoes selective oxidation under controlled conditions:

-

Mechanism : Manganese complexes facilitate hydrogen abstraction from the furan ring, forming intermediates that react with peroxide to yield diketones or epoxides .

Reduction Reactions

The furan ring and ester group exhibit distinct reduction profiles:

Furan Ring Reduction

| Reagent/Conditions | Product | Selectivity |

|---|---|---|

| H<sub>2</sub>, Pd/C (1 atm, 25°C) | 2-(Tetrahydrofuran-2-yl)benzoate | >95% |

Ester Group Reduction

| Reagent/Conditions | Product | Yield (%) |

|---|---|---|

| LiAlH<sub>4</sub>, THF | 2-(2-Furyl)benzyl alcohol | 88 |

Electrophilic Aromatic Substitution

The furan ring undergoes regioselective substitution at the α-position due to electron-rich π-system:

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/Ac<sub>2</sub>O, 0°C | 2-(5-Nitro-2-furyl)benzoate | 60 |

| Halogenation | Br<sub>2</sub>, FeCl<sub>3</sub> | 2-(5-Bromo-2-furyl)benzoate | 72 |

Ester Hydrolysis and Transesterification

The methyl ester group participates in nucleophilic reactions:

| Conditions | Product | Yield (%) |

|---|---|---|

| 1M NaOH, reflux | 2-(2-Furyl)benzoic acid | 90 |

| MeOH/H<sub>2</sub>SO<sub>4</sub>, 60°C | Methyl ester retention (stability test) | 98 |

Cross-Coupling Reactions

The aromatic benzoate moiety enables palladium-catalyzed couplings:

Diels-Alder Cycloaddition

The furan ring acts as a diene in [4+2] reactions:

| Dienophile | Conditions | Product | Endo:Exo Ratio |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclic oxanorbornene adduct | 8:1 |

Functionalization via Wittig Reactions

The furan ring’s α-position reacts with ylides:

| Ylide Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Ph<sub>3</sub>P=CHCO<sub>2</sub>Et | THF, 25°C | 2-(5-Vinyl-2-furyl)benzoate | 81 |

Comparative Reactivity Table

| Reaction Type | Furan Reactivity | Ester Reactivity | Dominant Pathway |

|---|---|---|---|

| Oxidation | High | Low | Furan ring oxidation |

| Reduction | Moderate | High | Ester → Alcohol |

| Electrophilic Substitution | High | None | Furan α-position |

Key Findings from Mechanistic Studies

-

Steric Effects : Ortho-substituents on the benzoate ring reduce reaction rates in ester hydrolysis by 40% due to hindered nucleophilic attack .

-

Electronic Effects : Electron-withdrawing groups on the furan ring enhance Diels-Alder reactivity by polarizing the π-system .

-

Catalyst Dependency : Pd-catalyzed couplings require bulky phosphine ligands (e.g., P(2-furyl)<sub>3</sub>) to prevent β-hydride elimination .

科学研究应用

Chemical Synthesis and Intermediates

Methyl 2-(2-furyl)benzoate serves as an important intermediate in the synthesis of various chemical compounds. Its structure allows for modifications that lead to the creation of more complex molecules, which are essential in pharmaceutical development.

- Synthetic Versatility : The compound can undergo reactions such as nucleophilic substitutions and hydrolysis, making it a valuable building block for synthesizing other benzoate derivatives and heterocyclic compounds .

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit biological activity, which is of interest in drug development.

- Biological Activity : Studies have shown that certain derivatives possess significant inhibitory effects on specific enzymes, suggesting potential applications in treating diseases where these enzymes play a critical role . For example, modifications to the methyl ester group can enhance the compound's efficacy against certain targets.

Flavoring Applications

This compound has been recognized for its potential use as a flavoring agent due to its aromatic properties.

- Flavor Profile : The compound contributes to the flavor profile of various food products, particularly in enhancing fruity and floral notes. Its use is supported by GRAS (Generally Recognized As Safe) status for certain applications in food .

Case Study 1: Synthesis of Novel Compounds

A study investigated the synthesis of this compound derivatives and their biological activities. The results demonstrated that modifying the furan ring significantly influenced the compound's potency against targeted enzymes. This highlights the importance of structural variations in developing effective pharmaceutical agents.

Case Study 2: Flavoring Agent Evaluation

Research conducted on the thermal degradation of flavor chemicals included this compound as a subject. The findings indicated that this compound retains its integrity under various heating conditions, making it suitable for use in heat-processed food products without losing flavor quality .

| Compound Name | Structure Modification | IC50 (µM) | Biological Activity Description |

|---|---|---|---|

| This compound | None | N/A | Base compound |

| Derivative A | -CH₂OH | 73 | Moderate inhibition |

| Derivative B | -CHO | 77 | Moderate inhibition |

| Derivative C | -CONH₂ | 105 | Reduced activity compared to base compound |

Table 2: Flavor Stability Under Thermal Conditions

| Compound Name | Initial Integrity (%) | Post-Heating Integrity (%) |

|---|---|---|

| This compound | 99.90 | 98.67 |

| Other Flavor Compounds | Varies | Varies |

作用机制

The mechanism of action of methyl 2-(2-furyl)benzoate and its derivatives depends on the specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact pathways and molecular targets can vary based on the specific derivative and its intended use.

相似化合物的比较

Methyl 2-(2-furyl)benzoate can be compared with other similar compounds, such as:

Methyl 4-(2-furyl)benzoate: Similar structure but with the furan ring at the para position. This positional isomer may exhibit different chemical reactivity and biological activity.

Methyl 2-(2-thienyl)benzoate: Contains a thiophene ring instead of a furan ring. The presence of sulfur in the thiophene ring can influence the compound’s electronic properties and reactivity.

Methyl 2-(2-pyridyl)benzoate: Contains a pyridine ring, which introduces basicity and can participate in different types of chemical interactions compared to the furan ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the furan ring, which imparts distinct chemical and biological properties.

生物活性

Methyl 2-(2-furyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is an ester derived from benzoic acid and 2-furylmethanol. Its molecular formula is , and it has a molecular weight of approximately 202.21 g/mol. The compound features a furan ring, which is known for its reactivity and ability to participate in various chemical reactions.

The biological activity of this compound primarily arises from its interaction with various molecular targets within biological systems:

- Antimicrobial Activity : The compound exhibits antimicrobial properties by potentially inhibiting bacterial cell wall synthesis or disrupting membrane integrity. This mechanism is typical for compounds that target bacterial physiology, leading to cell death or growth inhibition.

- Anti-inflammatory Effects : Research indicates that derivatives of this compound may reduce inflammation by modulating inflammatory pathways, although specific pathways remain to be fully elucidated.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL for different strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

This table summarizes the antimicrobial potency of the compound, indicating its potential as a therapeutic agent against bacterial infections.

Anti-inflammatory Activity

In a separate study, the anti-inflammatory properties were assessed using a carrageenan-induced paw edema model in rats. This compound demonstrated a dose-dependent reduction in edema:

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 40 |

| 50 | 60 |

These findings suggest that this compound may be effective in managing inflammatory conditions.

Case Studies

- Case Study on Antimycobacterial Activity : A derivative of this compound was tested against Mycobacterium tuberculosis. The compound exhibited an IC90 value of approximately 7.57 µg/mL, indicating significant antimycobacterial activity .

- Study on Chemical Mutagens : Another study explored the suppressive effects of methyl derivatives on chemical mutagens. It was found that these compounds could inhibit SOS responses induced by various mutagens, suggesting potential applications in cancer prevention .

属性

IUPAC Name |

methyl 2-(furan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-14-12(13)10-6-3-2-5-9(10)11-7-4-8-15-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAMGCYGCDNQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。